1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
The compound appears to contain several functional groups including a pyrrole ring, a piperazine ring, and a pyrimidine ring. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, with a five-membered ring containing one nitrogen atom . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the rings would also introduce the possibility of tautomerism .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present. For example, the presence of nitrogen in the rings might make the compound a weak base .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl)ethan-1-one, which is synthesized from 2,5-dimethylpyrrole and 2-bromo-2-methylpropan-1-one. The second intermediate is 2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-amine, which is synthesized from 4-(pyrimidin-2-yl)piperazine and ethyl chloroacetate. The two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "2,5-dimethylpyrrole", "2-bromo-2-methylpropan-1-one", "4-(pyrimidin-2-yl)piperazine", "ethyl chloroacetate", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of 1-(2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl)ethan-1-one:", "- 2,5-dimethylpyrrole is reacted with 2-bromo-2-methylpropan-1-one in the presence of a base such as potassium carbonate to form the corresponding ketone.", "- The ketone is then purified by column chromatography to obtain the desired intermediate.", "Synthesis of 2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-amine:", "- 4-(pyrimidin-2-yl)piperazine is reacted with ethyl chloroacetate in the presence of a base such as sodium hydride to form the corresponding ester.", "- The ester is then hydrolyzed using a strong acid such as hydrochloric acid to form the corresponding amine.", "- The amine is then purified by column chromatography to obtain the desired intermediate.", "Coupling of the two intermediates:", "- The two intermediates are coupled using standard peptide coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine.", "- The reaction mixture is then purified by column chromatography to obtain the final product." ] } | |
CAS RN |
930974-24-6 |
Product Name |
1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one |
Molecular Formula |
C19H27N5O |
Molecular Weight |
341.5 |
Purity |
91 |
Origin of Product |
United States |
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